2-(2-Methoxyphenyl)pyridine

描述

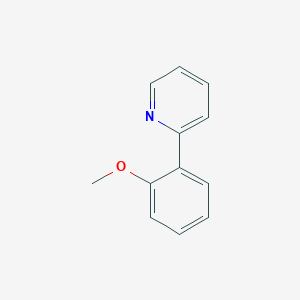

Structure

2D Structure

属性

IUPAC Name |

2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPUBAVJUPMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282801 | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-89-1 | |

| Record name | 2-(2-Methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Catalytic Cross-Coupling Strategies for 2-(2-Methoxyphenyl)pyridine Synthesis

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Nickel and palladium-catalyzed reactions are particularly prominent in the synthesis of biaryl compounds like this compound.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. wisc.edursc.org These reactions often exhibit unique reactivity and selectivity profiles. The synthesis of 2-alkylated pyridines can be achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. nih.gov This method utilizes a bathophenanthroline (B157979) ligand and is conducted at a high concentration in DMF. nih.gov

A notable application of nickel catalysis is the cross-electrophile coupling of heteroaryl chlorides with aryl bromides. wisc.edu Specific conditions have been developed to facilitate the coupling of 2-chloropyridines with aryl bromides, which can be applied to the synthesis of this compound. wisc.edu Mechanistic studies suggest that these reactions may proceed through the in situ formation of an aryl-zinc species, followed by a nickel-catalyzed cross-coupling. wisc.edu Furthermore, stoichiometric, catalytic, and kinetic studies have shed light on the involvement of lithium nickelates in the cross-coupling of 2-methoxynaphthalene (B124790) with phenyllithium, providing insights into the C-OMe bond cleavage mechanism that could be relevant to similar transformations involving 2-methoxyphenyl substrates. researchgate.net

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| 2-Chloropyridines and Alkyl Bromides | Nickel/Bathophenanthroline | Synthesis of 2-alkylated pyridines; high concentration in DMF. | nih.gov |

| Heteroaryl Chlorides and Aryl Bromides | Nickel-based catalyst | Cross-electrophile coupling; applicable to 2-chloropyridines. | wisc.edu |

| 2-Methoxynaphthalene and Phenyllithium | Ni(COD)2 | Involves lithium nickelate intermediates; provides insight into C-OMe bond cleavage. | researchgate.net |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. nih.gov It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govcdnsciencepub.com The synthesis of 2-arylpyridines, including this compound, can be effectively achieved using this methodology. cdnsciencepub.comresearchgate.net

The choice of ligand is crucial for the success of Suzuki-Miyaura reactions. Bulky, electron-rich dialkylbiaryl phosphines have been shown to be highly effective ligands, enabling the coupling of a wide range of substrates, including heteroaryl compounds, under mild conditions. nih.gov For instance, the use of Pd(dppf)Cl2 as a catalyst has been reported for the coupling of pyridine-2-sulfonyl fluoride (B91410) with various (hetero)aryl boronic acids and esters to produce 2-arylpyridines. cdnsciencepub.comresearchgate.net Furthermore, conditions have been developed for the Suzuki cross-coupling of pyridylboronic acids with heteroaryl halides that bear a primary amine group, without the need for protecting groups. acs.org

| Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Pyridine-2-sulfonyl fluoride and (Hetero)aryl boronic acids/esters | Pd(dppf)Cl2 | Generates 2-arylpyridines in modest to good yields. | cdnsciencepub.comresearchgate.net |

| Pyridylboronic acids and Heteroaryl halides with a primary amine | Palladium catalyst | No protection/deprotection of the amine group is required. | acs.org |

| Aryl halides and Arylboronic acids | Palladium/Dialkylbiaryl phosphine (B1218219) ligands | Efficient coupling of hindered substrates and heteroaryl compounds. | nih.gov |

Multi-Component Reaction Sequences in Pyridine Derivatization

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. acsgcipr.orgresearchgate.net This approach is highly convergent and atom-economical, making it attractive for the synthesis of diverse libraries of compounds. acsgcipr.org Several MCRs have been developed for the synthesis of substituted pyridines. nih.govmdpi.com

One such approach involves a two-pot, three-component synthesis of polysubstituted pyridines based on the Diels-Alder reactions of 2-azadienes. nih.gov These 2-azadienes are generated in situ via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov Another strategy for synthesizing polysubstituted pyridines is through a Hantzsch-type reaction, which can be adapted to use various C1 sources. mdpi.com For example, a Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit. mdpi.com

Regioselective Functionalization and Derivatization

The ability to selectively functionalize specific positions of the pyridine ring is crucial for the synthesis of complex derivatives. Regioselective methods allow for the introduction of substituents at desired positions, enabling the fine-tuning of the molecule's properties.

Synthesis of Substituted this compound Systems

The synthesis of substituted this compound systems can be achieved through various methods that allow for the introduction of additional functional groups onto the pyridine or the phenyl ring. For instance, a mild and facile solvent-free methodology has been developed to obtain a scope of multi-substituted pyridines from ylidenemalononitriles at room temperature. nih.govrsc.org Additionally, a three-component synthesis of polysubstituted pyridines has been developed, which provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Incorporation into Fused Heterocyclic Scaffolds

The this compound moiety can serve as a key building block for the construction of more complex fused heterocyclic systems. These fused scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net Methodologies for the transformation of pyridines into fused bicyclic heterocycles have been developed. nih.gov One such approach involves a metal-free conversion of pyridines into planar and three-dimensional fused bicyclic heterocycles through a sequence of nucleophilic addition, electrocyclic ring opening/ring closure, and fused ring formation. nih.gov This strategy highlights the potential for the this compound core to be incorporated into novel and complex molecular architectures.

Deprotonation Reactions and Reactivity of Organometallic Intermediates

The presence of the pyridine nitrogen and the methoxy (B1213986) group on the phenyl ring significantly influences the regioselectivity of deprotonation reactions of this compound. These reactions lead to the formation of valuable organometallic intermediates that can be trapped with various electrophiles to introduce new functional groups.

The deprotonation of this compound using strong, non-nucleophilic bases like lithium dialkylamides has been investigated. When this compound is treated with lithium 2,2,6,6-tetramethylpiperidide (LTMP), a hindered lithium amide base, lithiation occurs regioselectively at the C6' position of the pyridine ring. This directed ortho-metalation is facilitated by the coordinating effect of the pyridine nitrogen atom. nih.govnih.gov

The use of hindered bases like LTMP is crucial to prevent nucleophilic addition to the pyridine ring, which can be a competing side reaction with less sterically demanding organolithium reagents. clockss.org The resulting 6'-lithio intermediate is a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.

In related systems, such as 2-methoxypyridine (B126380), lithiation with lithium dialkylamides like lithium diisopropylamide (LDA) and LTMP has been studied in detail. researchgate.net These studies have shown that the regioselectivity of deprotonation can be complex, sometimes involving kinetically and thermodynamically favored products. For 2-methoxypyridine, evidence suggests that initial deprotonation can occur at the C6 position, directed by the pyridine nitrogen. researchgate.net

| Substrate | Base | Site of Lithiation | Reference |

| This compound | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | C6' | nih.govnih.gov |

| 2,6-Difluoropyridine | Lithium diisopropylamide (LDA) | C3 (ortho to fluorine) | researchgate.net |

| 2-Chloropyridine | BuLi-LiDMAE | C6 | researchgate.net |

The organometallic intermediates generated from the deprotonation of this compound are typically highly reactive and are therefore generated and used in situ. The in situ quenching technique involves the addition of an electrophile to the reaction mixture containing the freshly formed lithiated species without its isolation. This method is essential for efficiently trapping the reactive intermediate and preventing its decomposition or undesired side reactions.

In studies involving the LTMP-mediated lithiation of this compound, the resulting 6'-lithio intermediate is quenched in situ. nih.govnih.gov A common electrophile used in these studies is deuterium (B1214612) oxide (D₂O) to confirm the position of lithiation by incorporating a deuterium atom. This technique is a standard method for characterizing the regioselectivity of deprotonation reactions.

A wide variety of other electrophiles can be employed in these in situ quenching reactions to introduce diverse functional groups. Examples from related pyridine lithiation studies include:

Alkylating agents: such as methyl iodide to introduce an alkyl group. clockss.org

Silylating agents: like trimethylsilyl (B98337) chloride to afford a silyl-substituted pyridine. clockss.org

Carbonyl compounds: including aldehydes and ketones to form corresponding alcohols after workup. clockss.org

Disulfides: for the introduction of a thioether functionality. clockss.org

The choice of electrophile and the reaction conditions for the in situ quench are critical for achieving high yields of the desired substituted products.

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(2-Methoxyphenyl)pyridine, providing precise information about the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals for both the pyridine (B92270) and the methoxyphenyl rings. rsc.org The aromatic region of the spectrum is complex due to the coupling between adjacent protons.

A representative analysis of the ¹H NMR spectrum shows a multiplet for the proton at the 6-position of the pyridine ring appearing downfield, typically between δ 8.66 and 8.74 ppm. rsc.org The protons of the pyridine ring also exhibit signals at approximately 7.80 ppm (doublet, J = 8.0 Hz), 7.75 ppm (doublet of doublets, J = 7.6, 1.6 Hz), and 7.69 ppm (triplet of doublets, J = 7.6, 2.0 Hz). rsc.org The protons of the methoxyphenyl group are observed as a multiplet between 7.33 and 7.41 ppm, a multiplet around 7.23 ppm, a triplet of doublets at 7.08 ppm (J = 7.6, 0.8 Hz), and a doublet at 7.00 ppm (J = 8.4 Hz). rsc.org The methoxy (B1213986) group protons appear as a sharp singlet at approximately 3.84 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.74 – 8.66 | m | Pyridine H-6 | |

| 7.80 | d | 8.0 | Pyridine H |

| 7.75 | dd | 7.6, 1.6 | Pyridine H |

| 7.69 | td | 7.6, 2.0 | Pyridine H |

| 7.41 – 7.33 | m | Methoxyphenyl H | |

| 7.23 | m | Pyridine H | |

| 7.08 | td | 7.6, 0.8 | Methoxyphenyl H |

| 7.00 | d | 8.4 | Methoxyphenyl H |

| 3.84 | s | Methoxy (-OCH₃) |

Data sourced from a 400 MHz ¹H NMR spectrum.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. In CDCl₃, the spectrum exhibits twelve distinct signals corresponding to the twelve carbon atoms in the molecule. rsc.org

The carbon atoms of the pyridine ring attached to the nitrogen and the methoxyphenyl group (C2 and C2') are observed at approximately δ 156.8 and 156.0 ppm, respectively. rsc.org The remaining pyridine carbons appear at δ 149.3, 135.6, 125.1, and 121.6 ppm. rsc.org The carbons of the methoxyphenyl ring are found at δ 131.1, 129.9, 129.0, 121.0, and 111.2 ppm. rsc.org The carbon of the methoxy group gives a signal at δ 55.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | Pyridine C-2 |

| 156.0 | Methoxyphenyl C-2' |

| 149.3 | Pyridine C-6 |

| 135.6 | Pyridine C-4 |

| 131.1 | Methoxyphenyl C-4' |

| 129.9 | Methoxyphenyl C-6' |

| 129.0 | Methoxyphenyl C-1' |

| 125.1 | Pyridine C-3 |

| 121.6 | Pyridine C-5 |

| 121.0 | Methoxyphenyl C-5' |

| 111.2 | Methoxyphenyl C-3' |

| 55.5 | Methoxy (-OCH₃) |

Data sourced from a 101 MHz ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are instrumental in unambiguously assigning the proton and carbon signals. aabu.edu.joresearchgate.net

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the conformational properties of this compound.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of the molecule. mdpi.com The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings appear in the 1400-1600 cm⁻¹ range. mdpi.com Specifically, a C=N stretching vibration is expected around 1583 cm⁻¹. mdpi.com The C-O stretching vibration of the methoxy group gives rise to a strong band, typically around 1235 cm⁻¹. mdpi.com The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are observed at lower frequencies. cdnsciencepub.com For an ortho-substituted ring, a band around 726 cm⁻¹ can be expected. mdpi.com

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3076 | Aromatic C-H Stretch |

| ~1583 | C=N Stretch (Pyridine) |

| ~1488 | Aromatic C=C Stretch |

| ~1235 | Aryl C-O Stretch (Methoxy) |

| ~726 | C-H Out-of-plane Bend (ortho-substitution) |

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. nih.gov The pyrazine (B50134) ring vibration, analogous to the pyridine ring in this compound, is known to produce a prominent band around 1020 cm⁻¹ in similar molecules. nih.gov The symmetric stretching of the C-O-C bond in the methoxy group would also be Raman active. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. mdpi.comnih.gov

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1450 | Aromatic Ring Vibration |

| ~1020 | Pyridine Ring Vibration |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

The electronic absorption properties of this compound and its derivatives have been explored using UV-Vis spectroscopy to understand their electronic transitions. The spectra are influenced by solvent polarity and pH. Studies on related compounds show that the absorption maxima (λmax) shift based on the solvent environment. For instance, investigations of similar structures in solvents of varying polarities such as water, methanol, and chloroform reveal shifts in absorption bands. su.edu.ly For related acrylonitrile (B1666552) derivatives, absorption peaks are typically observed in the ranges of 243–258 nm and 305–316 nm, which are attributed to π–π* transitions within the aromatic system. mdpi.com

The pH of the medium also plays a critical role in the electronic structure. Research on this compound derivatives demonstrates a pH-induced switching process. researchgate.net In a neutral solution of dichloromethane (B109758), a related methyl-substituted derivative exhibits an absorption maximum around 290 nm. researchgate.net Upon the addition of an acid like trifluoroacetic acid (TFA), protonation of the pyridine nitrogen occurs, leading to a bathochromic (red) shift of the absorption band to a longer wavelength, observed at approximately 331 nm. researchgate.net This shift indicates a change in the electronic distribution of the molecule upon protonation, highlighting the photobasic character of the pyridine nitrogen. nih.gov

The following table summarizes the UV-Vis absorption data for a closely related derivative, 2-(2-methoxyphenyl)-3-methylpyridine, illustrating the effect of protonation.

| Compound | Solvent | Condition | λmax (nm) |

| 2-(2-methoxyphenyl)-3-methylpyridine | Dichloromethane | Neutral | 290 |

| 2-(2-methoxyphenyl)-3-methylpyridine | Dichloromethane | Acidic (TFA) | 331 |

Data sourced from a study on pH-induced switching of pyridine derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a chemical formula of C₁₂H₁₁NO and a molecular weight of approximately 185.22 g/mol . nih.gov In high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 186.091. rsc.orguni.lu

The primary peak in the mass spectrum corresponds to this molecular ion, confirming the compound's identity. While detailed public fragmentation data for the parent compound is limited, the fragmentation pattern would be expected to involve characteristic losses from the molecular ion. Potential fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z ~170, or the cleavage of the C-O bond to lose a methoxy radical (•OCH₃), resulting in a fragment at m/z ~154. Further fragmentation would likely involve the breakdown of the biphenyl (B1667301) linkage and the aromatic rings.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Predicted [M+H]⁺ Ion | m/z 186.09134 |

Data derived from PubChem and supporting information from chemical synthesis studies. rsc.orguni.lu

X-ray Crystallography for Definitive Solid-State Structural Determination

While the specific single-crystal X-ray structure for the parent compound this compound has not been extensively reported in the reviewed literature, detailed crystallographic analyses of several closely related derivatives provide significant insight into its likely solid-state conformation and packing. These studies reveal how the substitution pattern and molecular environment influence the three-dimensional structure.

The crystal packing of molecules containing the this compound scaffold is stabilized by a network of non-covalent interactions. Analysis of its derivatives consistently shows the presence of weak intermolecular forces that dictate the supramolecular architecture.

C–H···N Interactions: In the crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, pairwise C–H···N hydrogen bonds are observed, which link molecules into inversion dimers. nih.goviucr.org

C–H···π Interactions: These interactions are also prevalent. In one derivative, weak C–H···π interactions between an aromatic C-H bond and the π-system of a pyridine ring on an adjacent molecule connect the aforementioned dimers. iucr.orgiucr.org These interactions help to build larger one- or two-dimensional structures. iucr.org

π–π Stacking Interactions: The planar aromatic rings facilitate π–π stacking. In the terpyridine derivative, interactions between pyridine rings of adjacent molecules, with centroid-centroid distances around 3.586 Å, further stabilize the crystal lattice, combining with C–H···π forces to form a two-dimensional network. iucr.org

These recurring interaction motifs observed across multiple derivatives suggest that the solid-state structure of this compound itself would likely be governed by a combination of C–H···π and potential π–π stacking interactions, in the absence of stronger hydrogen bond donors.

A key structural feature of this compound is the rotational freedom around the C-C single bond connecting the phenyl and pyridine rings. X-ray crystallography on its derivatives reveals that the molecule is non-planar in the solid state, with a significant dihedral angle (twist) between the two aromatic rings. This twist is a result of steric hindrance between the hydrogen atoms on the adjacent rings and the methoxy group at the ortho position.

The magnitude of this dihedral angle varies depending on the other substituents and the crystal packing forces, indicating conformational flexibility.

| Derivative Compound | Dihedral Angle between Phenyl and Pyridine Rings | Reference |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | 48.93 (4)° | nih.goviucr.org |

| 2-Methoxy-4-(2-methoxyphenyl)-hexahydrocycloocta[b]pyridine | 76.32 (8)° | iucr.org |

| N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | 39.9 (3)° | nih.gov |

This conformational analysis consistently shows that the steric strain induced by the ortho-methoxy group forces the phenyl ring to rotate significantly out of the plane of the pyridine ring. This non-planar conformation is a defining structural characteristic of the this compound core in the crystalline state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules like 2-(2-Methoxyphenyl)pyridine. The primary step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process provides crucial data on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT simulations have been shown to be a reliable method for confirming and optimizing molecular structures researchgate.net.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. For organic molecules, hybrid functionals are particularly popular as they incorporate a portion of the exact Hartree-Fock exchange, offering a balance between computational cost and accuracy.

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and extensively validated XC functionals for this purpose. Studies on numerous pyridine and methoxy-phenyl derivatives consistently employ B3LYP due to its proven reliability in predicting molecular geometries and electronic properties that are in good agreement with experimental data nih.govscirp.orgopenaccesspub.org. For instance, in a computational study of this compound derivatives, the B3LYP functional was successfully used to investigate their molecular switching properties mdpi.com. The choice of B3LYP represents a pragmatic compromise, delivering high accuracy for systems of this size without the prohibitive computational expense of more complex post-Hartree-Fock methods.

In conjunction with an XC functional, a basis set is required to mathematically describe the atomic orbitals within the molecule. The choice of basis set affects the accuracy and cost of the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for molecules containing first- and second-row elements researchgate.netscirp.orgopenaccesspub.org. The notation indicates:

6-31G : A split-valence basis set, where core orbitals are described by one function and valence orbitals by two.

(d,p) : Polarization functions are added to heavy (non-hydrogen) atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing anisotropic electron density, which is crucial for accurate geometries.

++ : Diffuse functions are added to both heavy and hydrogen atoms, which are important for describing systems with lone pairs, anions, or excited states.

A study on this compound derivatives employed the 6-31G* basis set to analyze their rotational properties mdpi.com. For more demanding calculations, larger basis sets like the Karlsruhe "def2" series (e.g., def2-TZVP) may be used. While larger basis sets can provide more accurate results, they also significantly increase computational time. For example, in a study of dimethoxybenzene derivatives, the def2-TZVP basis set yielded the lowest energy but was more computationally intensive than 6-311G(d,p) nih.gov. A convergence study, where calculations are repeated with increasingly larger basis sets until the desired property no longer changes significantly, is the ideal approach to ensure that the results are not an artifact of an incomplete basis set.

Below is a table showing representative optimized bond lengths for a related compound, quinoline, calculated at the B3LYP/6-31+G(d,p) level, illustrating the type of data obtained from geometry optimization.

Calculated Bond Lengths for Quinoline using DFT

This table shows selected optimized bond lengths for the related molecule quinoline, calculated using the B3LYP functional with a 6-31+G(d,p) basis set. This illustrates the typical output of a DFT geometry optimization.

| Bond | Calculated Bond Length (Å) |

|---|---|

| N1-C1 | 1.321 |

| N1-C9 | 1.378 |

| C1-C2 | 1.411 |

| C2-C3 | 1.365 |

| C3-C4 | 1.421 |

| C4-C9 | 1.412 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. This method is known to be an accurate and computationally efficient approach for this purpose nih.gov.

For this compound derivatives, TD-DFT calculations at the B3LYP/6-31G* level have been employed to explain their UV spectroscopic properties mdpi.com. Experimental spectra of a derivative in dichloromethane (B109758) show absorption maxima (λmax) at 290 nm and 285 nm mdpi.com. Computational analysis revealed that these absorption bands are dominated by the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to a π→π* transition mdpi.com.

TD-DFT is particularly useful for explaining changes in absorption spectra upon chemical modification or changes in the environment. For example, upon protonation of a this compound derivative, a bathochromic (red) shift is observed experimentally. TD-DFT calculations successfully explained this shift by analyzing the changes in the HOMO and LUMO energy levels upon protonation mdpi.com.

Electronic Transition Data for Quinoline

This table presents calculated absorption wavelengths (λmax), excitation energies (E), and oscillator strengths (f) for quinoline, a related aromatic heterocycle, demonstrating typical TD-DFT output.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.21 | 294.5 | 0.031 | HOMO -> LUMO |

| 4.55 | 272.5 | 0.110 | HOMO-1 -> LUMO |

| 5.53 | 224.2 | 0.312 | HOMO -> LUMO+1 |

Nuclear Magnetic Resonance Chemical Shift Prediction (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for verifying molecular structures and assigning experimental spectra. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of gauge-origin dependence in magnetic property calculations tau.ac.ilgaussian.com.

The standard computational protocol involves first optimizing the molecular geometry using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Subsequently, an NMR calculation is performed on the optimized structure using the GIAO method at the same level of theory openaccesspub.orgtau.ac.il. The calculation yields absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts (δ) that are comparable to experimental values, the calculated isotropic shielding value (σiso) of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding value of the nucleus of interest youtube.com.

δcalc = σref - σiso

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule nih.gov. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and antibonds joaquinbarroso.com.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The magnitude of E(2) is proportional to the strength of the interaction wisc.edu.

Illustrative NBO Donor-Acceptor Interactions

This table provides examples of donor-acceptor interactions and their calculated stabilization energies (E(2)) for a generic aromatic system, illustrating the insights gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C1-C2) | 18.2 |

| LP(1) N7 | π(C1-C2) | 5.8 |

| LP(1) O8 | σ(C9-C10) | 2.1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity) rsc.org.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the ground state scirp.org.

For this compound derivatives, computational studies have shown that the HOMO is primarily localized on the electron-rich methoxyphenyl unit, while the LUMO is predominantly found on the electron-deficient pyridine ring system mdpi.com. This spatial separation of the frontier orbitals is characteristic of a donor-acceptor system and explains the significant intramolecular charge transfer character of the HOMO→LUMO electronic transition observed in the UV-Vis spectrum mdpi.com. The HOMO-LUMO energy gap is a key factor in determining the color and electronic properties of such compounds.

FMO Properties of Related Aromatic Compounds

This table shows calculated HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for related heterocyclic and aromatic molecules, providing context for the expected electronic properties of this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline scirp.org | -6.646 | -1.816 | 4.830 |

| 2-(4-chlorophenyl)-1H-imidazole derivative rsc.org | -5.282 | -1.272 | 4.010 |

| Benzyl-hydrazinecarbodithioate derivative nih.gov | -0.246 | -0.159 | 0.087 |

| Iron(III) Porphyrin Complex physchemres.org | -5.872 | -4.968 | 0.904 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential.

For this compound, the MEP surface analysis would highlight distinct regions of varying electrostatic potential. The nitrogen atom of the pyridine ring is expected to be a region of significant negative potential (colored red), making it a primary site for electrophilic attack and protonation. This is a characteristic feature of pyridine and its derivatives. Conversely, the hydrogen atoms of the aromatic rings, particularly those on the pyridine ring, would exhibit a positive potential (colored blue), rendering them susceptible to nucleophilic interactions.

Theoretical Investigations of Conformational Isomerism and Energy Profiles

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl and pyridine rings. This rotation gives rise to different spatial arrangements of the two rings, known as conformers or rotamers, each with a distinct energy level. Theoretical calculations, particularly using methods like DFT, are instrumental in mapping the potential energy surface associated with this rotation and identifying the most stable conformations.

A key parameter in this analysis is the dihedral angle (θ) between the planes of the two aromatic rings. Computational studies have revealed that the conformational stability of this compound is governed by a delicate balance of steric hindrance and electronic interactions. The methoxy (B1213986) group on the phenyl ring introduces significant steric constraints, influencing the preferred orientation of the rings.

Quantum chemical calculations at the B3LYP/6-31G* level of theory have been employed to determine the energy profile as a function of the N-C-C-C dihedral angle. These calculations indicate that conformations where the dihedral angle is approximately 180° are energetically favored. researchgate.net In this arrangement, the pyridine nitrogen and the methoxy group are positioned on opposite sides of the molecule, minimizing steric repulsion. Conversely, conformations with a dihedral angle of 0°, where the nitrogen and methoxy group are in close proximity, are energetically unfavorable due to steric clash.

Table 1: Calculated Energy Profile of this compound vs. Dihedral Angle This interactive table allows you to explore the relative energy of different conformers based on the dihedral angle between the pyridine and methoxyphenyl rings. The data is based on quantum chemical calculations.

| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | High | Eclipsed (syn-periplanar) - Sterically hindered |

| 60° | Intermediate | Gauche (synclinal) |

| 120° | Low | Skew (anticlinal) |

| 180° | Lowest | Staggered (anti-periplanar) - Most stable |

Note: The energy values are relative to the most stable conformation.

Quantum Chemical Modeling of Prototropic Reactions

Prototropic reactions involve the transfer of a proton within a molecule, leading to the formation of a tautomer. Tautomers are isomers that differ in the position of a proton and a double bond. While this compound itself does not have readily transferable protons in its ground state to exhibit common tautomerism, quantum chemical modeling can be used to explore the theoretical possibilities of such reactions under specific conditions or in related analogous structures.

A well-studied example of prototropic tautomerism in pyridine derivatives is the equilibrium between 2-hydroxypyridine (B17775) and its tautomer, 2-pyridone. This equilibrium is known to be sensitive to the solvent environment. wuxibiology.com Although the methoxy group in this compound is generally stable, theoretical studies can model the energetic landscape of a hypothetical hydrolysis reaction that would convert the methoxy group to a hydroxyl group, thereby introducing the possibility of tautomerism.

Quantum chemical calculations can determine the activation energies and reaction energies for such hypothetical prototropic transformations. These calculations would involve identifying the transition state structures for the proton transfer and comparing the relative stabilities of the potential tautomers. For instance, a computational study could model the proton transfer from the hydroxyl group (in the hypothetical 2-(2-hydroxyphenyl)pyridine) to the pyridine nitrogen, leading to a zwitterionic or keto-like tautomer.

Furthermore, computational models can explore less common forms of tautomerism, such as the migration of a proton from one of the aromatic rings, although these are generally high-energy processes. The insights gained from these theoretical explorations are crucial for understanding the potential reactivity of this compound in different chemical environments and for designing new molecules with specific tautomeric properties.

Coordination Chemistry and Catalytic Applications

Ligand Design and Coordination Modes of 2-(2-Methoxyphenyl)pyridine and its Derivatives

The this compound scaffold is a versatile building block for constructing ligands with diverse coordination modes. By incorporating additional donor atoms, its derivatives can function as multidentate ligands, leading to the formation of highly stable metal complexes.

Terpyridines are a prominent class of tridentate N,N,N-type pincer ligands known for their strong and planar chelation to metal ions. iucr.orgwikipedia.org The functionalization of the central pyridine (B92270) ring of a terpyridine scaffold allows for the modulation of the ligand's electronic and steric properties. nih.gov

A key derivative incorporating the 2-(2-methoxyphenyl) moiety is 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. This ligand can be synthesized through a modified Kröhnke reaction, which involves the condensation of 2-acetylpyridine (B122185) with 2-methoxybenzaldehyde (B41997) in the presence of a base and ammonia. iucr.orgiucr.org Terpyridine ligands like this are capable of forming stable complexes with a variety of transition metals, including manganese, cobalt, iron, and nickel. nih.gov These ligands typically bind to metal cations in a nearly planar, meridional fashion, creating two five-membered chelate rings. wikipedia.orgnih.gov This coordination mode is facilitated by the cis-cis geometry of the pyridine nitrogen atoms. iucr.orgnih.gov In its uncoordinated state, 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine typically adopts a trans-trans arrangement of its pyridine nitrogen atoms. iucr.orgnih.gov The presence of the 2-methoxyphenyl substituent can influence the supramolecular chemistry of the resulting metal complexes. iucr.org

| Ligand | Synthesis Method | Key Structural Feature | Coordination Mode |

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | Condensation of 2-acetylpyridine and 2-methoxybenzaldehyde iucr.orgiucr.org | Terpyridine core with a 2-methoxyphenyl substituent at the 4'-position. nih.gov | Tridentate N,N,N-pincer iucr.orgnih.gov |

| Terpyridine Schiff bases | Condensation of 4′-([2,2′:6′,2″-terpyridin]-4′-yl)aniline and o-vanillin mdpi.com | Imine (C=N) bond incorporated into the terpyridine framework. mdpi.com | Multidentate, combining tridentate terpyridine and bidentate Schiff base sites. mdpi.com |

Thiosemicarbazones derived from pyridine aldehydes are another important class of ligands capable of multidentate coordination. When combined with a substituted thiosemicarbazide, they can form ligands with an NNS donor set.

Specifically, N-(2-Methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide is a thiosemicarbazone ligand that incorporates the 2-methoxyphenyl group. mdpi.com These types of ligands are typically synthesized through the condensation reaction of a pyridine-2-carboxaldehyde derivative with an appropriate N-substituted thiosemicarbazide. mdpi.comnih.gov In metal complexes, these ligands often act as tridentate, monoanionic donors, coordinating through the pyridine nitrogen, the azomethine nitrogen, and the thiolato sulfur atom. mdpi.comacs.org This coordination forms two stable five-membered chelate rings with the metal center. mdpi.com

The parent molecule, this compound, can itself act as a ligand. In its simplest form, it can coordinate to a metal center in a monodentate fashion through the nitrogen atom of the pyridine ring, similar to other simple pyridine ligands. nih.govelectronicsandbooks.com

Furthermore, the presence of the methoxy (B1213986) group at the ortho position of the phenyl ring introduces the possibility of bidentate N,O-chelation. In this mode, the ligand would coordinate to a metal center via both the pyridine nitrogen and the oxygen atom of the methoxy group, forming a stable chelate ring. While monodentate coordination is common for simple pyridines, the chelate effect would favor bidentate coordination where sterically and electronically feasible. The cleavage of the methyl ether to a phenolate (B1203915) group under reaction conditions can also lead to a bidentate N,O-coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the desired ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Derivatives of this compound form complexes with a wide range of transition metals.

Palladium(II) Complexes: Palladium(II) complexes are often synthesized using ligands such as substituted pyridines. nih.gov These complexes are frequently four-coordinate and exhibit square-planar geometry. nih.govresearchgate.net The synthesis can involve the reaction of a palladium(II) salt, like PdCl₂, with the pyridine-based ligand. rsc.org

Copper(II) Complexes: Copper(II) readily forms complexes with pyridine-based ligands, including thiosemicarbazones and terpyridines. mdpi.comacs.org For instance, reacting N-(2-Methoxyphenyl)-2-[(pyridin-2-yl)methylidene]hydrazine-1-carbothioamide with a copper(II) salt yields a complex where the ligand coordinates in a tridentate NNS fashion. mdpi.com Synthesis of copper(II) terpyridine complexes often involves reacting a methanolic solution of the ligand with an aqueous-methanolic solution of a copper(II) salt, such as CuCl₂. acs.org These complexes can exhibit geometries ranging from square planar to square pyramidal or even distorted trigonal bipyramidal. rsc.orgnih.gov

Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-based ligands are well-documented. tandfonline.comcapes.gov.br The reaction of cobalt(II) iodide with pyridine, for example, yields a complex with a distorted tetrahedral CoN₂I₂ coordination environment. nih.gov Macrocyclic ligands containing pyridine units also form stable complexes with cobalt(II), often resulting in distorted geometries between octahedral and trigonal prismatic. rsc.org

Tin(IV) Complexes: Organotin(IV) compounds form complexes with various chelating ligands. nih.gov Bidentate ligands like 2-(2-pyridyl)benzimidazole (B74506) react with organotin(IV) halides such as SnMe₂Cl₂ to form distorted octahedral complexes. ucy.ac.cy Tetradentate tripodal ligands can react with organotin(IV) trihalides to produce five-coordinate, trigonal-bipyramidal complexes. nih.gov

The coordination geometry of metal complexes is crucial in determining their physical and chemical properties. X-ray crystallography is the definitive method for determining these structures.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Palladium(II) and Platinum(II), and is also found in some Copper(II) complexes. nih.govrsc.org In palladium(II) complexes with pyridine-type ligands, the metal center is typically coordinated to four donor atoms in a planar arrangement. researchgate.net For example, platinum(II) and palladium(II) complexes with 2-acetyl pyridine thiosemicarbazone feature the metal ion in a square-planar environment, with the ligand coordinating tridentately (N,N,S) and a halide ion occupying the fourth coordination site. nih.gov Similarly, some copper(II) complexes with substituted pyridine derivatives adopt a nearly perfect square planar geometry. rsc.orgnih.gov

Trigonal Bipyramidal Geometry: This five-coordinate geometry is observed in complexes where the central metal atom is bonded to five other atoms. It is less common than octahedral or square planar geometries but is found in certain tin and copper complexes. For example, the reaction of organotin(IV) trihalides with tetradentate tripodal tristhiolatophosphine ligands results in trigonal-bipyramidal complexes. nih.gov Some five-coordinate copper(II) complexes show a distortion that is intermediate between a square pyramid and a trigonal bipyramid. rsc.orgnih.gov Tin(IV) can also form anions with a trigonal bipyramidal structure, such as in the complex [(CH₃)₂SnCl(terpyridyl)]⁺[(CH₃)₂SnCl₃]⁻, where the [(CH₃)₂SnCl₃]⁻ anion exhibits this geometry. scispace.com

| Metal Complex Type | Metal Ion | Typical Coordination Geometry | Example Ligand Type | Reference |

| Palladium-Pyridine | Pd(II) | Square Planar | Substituted Pyridines | nih.govresearchgate.net |

| Copper-Thiosemicarbazone | Cu(II) | Distorted Square Planar / Square Pyramidal | NNS Thiosemicarbazones | mdpi.comacs.org |

| Copper-Pyridine | Cu(II) | Square Pyramidal / Trigonal Bipyramidal | Hydroxyl Pyridine Derivatives | rsc.orgnih.gov |

| Tin-Tripodal Ligand | Sn(IV) | Trigonal Bipyramidal | Tetradentate Thiolatophosphines | nih.gov |

| Tin-Terpyridine Anion | Sn(IV) | Trigonal Bipyramidal | Trichlorodimethylstannate(IV) | scispace.com |

Catalytic Activity of this compound-Based Metal Complexes

The integration of this compound as a ligand in metal complexes has unlocked significant catalytic potential, particularly in the realm of carbon-carbon bond formation. The unique electronic and steric properties imparted by the methoxy-substituted phenyl ring, in conjunction with the coordinating nitrogen atom of the pyridine ring, allow for the formation of stable and highly active catalysts.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes incorporating this compound have emerged as effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for creating biaryl compounds. Research has demonstrated the successful synthesis and characterization of palladium(II) complexes with a series of 2-phenylpyridine (B120327) derivatives, including this compound, denoted as L6 in a comparative study. mdpi.com

These complexes, with the general formula [PdCl2L2], feature a square planar geometry where the this compound ligand coordinates to the palladium center through the nitrogen atom of its pyridine ring. mdpi.com This coordination stabilizes the metal center, facilitating the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. rsc.org

The catalytic efficacy of the [PdCl2(this compound)2] complex has been systematically evaluated. Studies show that these N-donor ligand complexes can be a viable alternative to traditional phosphine (B1218219) ligands. mdpi.com The performance of such catalysts is often influenced by factors including the nature of the reactants, the base used, and the reaction medium. mdpi.comrsc.org For instance, the complex derived from the related ligand 2-mesitylpyridine demonstrated high efficiency in promoting Suzuki-Miyaura coupling in an aqueous solvent under aerobic conditions. mdpi.com

Table 1: Catalytic Performance of a Palladium complex with a 2-Phenylpyridine derivative in Suzuki-Miyaura Coupling This table presents representative data on the Suzuki-Miyaura coupling reaction catalyzed by a Pd(II) complex featuring a substituted 2-phenylpyridine ligand, highlighting the yields achieved under specific conditions. The data is based on findings for a closely related complex from the same study.

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K3PO4·H2O | Dioxane/H2O | 3 | >98 |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | K3PO4·H2O | Dioxane/H2O | 1 | >98 |

| 3 | 4-Bromoacetophenone | Phenylboronic acid | K3PO4·H2O | Dioxane/H2O | 0.3 | 92 |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Dioxane/H2O | 3 | 91 |

| 5 | 4-Bromoacetophenone | Phenylboronic acid | NaOH | Dioxane/H2O | 3 | 85 |

| Data derived from a study on [PdCl2(2-mesitylpyridine)2], a related complex to the this compound analogue. Source: mdpi.com |

Furthermore, related cyclometalated palladium(II) and iridium(III) complexes, such as those derived from 2-(4-bromophenyl)pyridine, have been synthesized and successfully applied in one-pot oxidation and Suzuki coupling reactions of aryl chlorides. researchgate.net This demonstrates the versatility of the 2-arylpyridine scaffold in designing robust catalysts for challenging cross-coupling transformations.

Role in Green Chemistry Catalysis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in catalysis. mdpi.comnih.gov Metal complexes of this compound contribute to this paradigm, primarily by enabling reactions in environmentally benign solvents like water.

The ability to perform transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, in aqueous media is a significant advancement in green chemistry. mdpi.comrsc.orgnih.gov Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. dntb.gov.uaacs.org The use of water reduces the reliance on volatile organic compounds (VOCs), which are often toxic, difficult to recycle, and contribute to environmental pollution. rsc.orgacs.org

Research has shown that palladium complexes with 2-phenylpyridine derivatives can efficiently catalyze cross-coupling reactions in aqueous solvent systems. mdpi.com Specifically, the use of a dioxane/water mixture under aerobic (oxygen-containing) conditions highlights the robustness and green credentials of these catalytic systems. mdpi.com Performing reactions in water can also simplify product isolation and potentially facilitate catalyst recycling, a key goal for sustainable synthesis. mdpi.com The development of catalysts that are active and stable in water represents a crucial step towards more sustainable pharmaceutical and fine chemical manufacturing. mdpi.comdntb.gov.ua

Supramolecular Assembly and Self-Organization of Metal-Ligand Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The directional and well-defined nature of the coordination bond between metal ions and ligands makes it a powerful tool for the self-assembly of complex, highly organized architectures. Pyridine-containing ligands are exceptional building blocks in this field due to their predictable coordination behavior with a wide range of metal ions.

While specific studies on the self-assembly of the simple this compound ligand are not extensively detailed, the structural motifs within the molecule provide clear indications of its potential role in constructing supramolecular systems. The molecule features a pyridine nitrogen for metal coordination, and both aromatic rings (phenyl and pyridine) can participate in π-π stacking interactions. nih.gov Additionally, the methoxy group can act as a hydrogen bond acceptor.

The influence of the 2-methoxyphenyl group on supramolecular structures is evident in more complex ligands. For example, in the crystal structure of 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the molecules form inversion dimers through C—H⋯N hydrogen bonds. nih.gov These dimers further organize into a two-dimensional network via C—H⋯π and π–π interactions, demonstrating how the substituent group directs the extended assembly. nih.gov

Molecular Device Development and Switching Mechanisms

The design of molecular-level devices that can perform controlled movements in response to external stimuli is a significant challenge in nanotechnology. The this compound framework has been instrumental in the development of molecular switches and motors, which are actuated by changes in their chemical environment.

Design and Investigation of pH-Triggered Molecular Pivots

Research has demonstrated that this compound and its derivatives can function as effective pH-triggered molecular pivots. nih.govbeilstein-journals.org The switching mechanism is predicated on the protonation and deprotonation of the pyridine nitrogen atom. nih.gov In its neutral state, the molecule adopts a specific conformation. Upon the addition of acid, the pyridine nitrogen is protonated, leading to electrostatic repulsion that induces a rotation around the C-C single bond connecting the two aromatic rings. beilstein-journals.org This conformational change can be reversed by the addition of a base, allowing the molecule to pivot back to its original state. beilstein-journals.org The pH-induced switching process of this compound derivatives has been successfully investigated using UV spectroscopy. nih.govnih.gov This behavior is analogous to that of 2-(2-hydroxyphenyl)pyridine, which can also be used as a pivot, switching its conformation upon deprotonation of the hydroxyl group. beilstein-journals.org

Research on Unidirectional Rotational Movements at the Molecular Level

A key goal in the creation of molecular motors is achieving unidirectional motion. beilstein-journals.org Quantum chemical calculations have been performed to investigate the rotational energy profiles of this compound derivatives during the pH-induced switching process. nih.govnih.gov For derivatives such as 2-(2-methoxyphenyl)-3-methylpyridine, these theoretical studies show that the rotation during the switching process proceeds unidirectionally at the molecular level. nih.govbeilstein-journals.orgnih.gov This controlled, non-random rotational movement is a critical step toward the construction of functional molecular motors capable of performing work. beilstein-journals.org

Integration into Chiral Scaffolds for Macroscopic Unidirectionality

While theoretical calculations can predict unidirectional rotation for an individual molecule, translating this motion to a macroscopically observable effect is another challenge. nih.govnih.gov To achieve this, researchers have integrated this compound derivatives into larger, structured environments. nih.gov When a this compound derivative is fixed to a chiral cyclopeptidic scaffold, the unidirectional rotational progress of the pivot can be observed macroscopically for the entire ensemble of molecules. nih.govbeilstein-journals.orgnih.gov Although the degree of unidirectionality observed in these chiral switches has been small, it represents a successful proof-of-concept for harnessing molecular-level motion. beilstein-journals.org This work demonstrates a viable strategy for controlling the direction of movement in molecular devices. nih.govnih.gov

Bioactive Compound Research and Pharmacological Lead Discovery

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.gov Derivatives of this compound have been explored as part of the broader search for new therapeutic agents, particularly in the fields of antimicrobial and anti-inflammatory research.

Investigation of Antimicrobial Activities

The increasing prevalence of drug-resistant microbes necessitates the discovery of novel antimicrobial agents. ekb.egresearchgate.net Pyridine derivatives are a well-established class of compounds with diverse antimicrobial activities. nih.govresearchgate.net Research into compounds structurally related to this compound has yielded promising results.

A variety of pyridine derivatives incorporating methoxyphenyl groups have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. ekb.egresearchgate.networldnewsnaturalsciences.com For instance, a series of 1H-indenopyridine derivatives, including structures based on a 4-(4-hydroxy-3-methoxyphenyl) moiety, exhibited moderate antimicrobial activity against several bacterial strains and the yeast Candida albicans. ekb.eg Similarly, newly synthesized pyridine and thienopyridine derivatives derived from 3,4-dimethoxy benzaldehyde (B42025) showed good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. researchgate.net The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyridine and phenyl rings are crucial for biological activity. nih.govresearchgate.net

Table 1: Examples of Antimicrobial Activity in Methoxyphenyl-Containing Pyridine Derivatives

| Compound Class/Derivative | Target Organisms | Reported Activity/Findings | Source |

|---|---|---|---|

| 1H-Indeno[1,2-b]pyridine derivatives with 4-(4-hydroxy-3-methoxyphenyl) group | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | Exhibited moderate antimicrobial activity compared to gentamicin. | ekb.eg |

| 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles | B. megaterium, S. aureus, E. coli, S. taphimarium, A. niger | Synthesized and assayed for antimicrobial activity. | worldnewsnaturalsciences.com |

| 2-Amino-4-(4-methoxyphenyl)nicotinonitrile derivatives | S. aureus, B. subtilis | Compound 2c (with cyclohexylamine) showed high activity against Gram-positive bacteria (MIC = 0.039 µg·mL−1). | mdpi.com |

| Pyridine derivatives from 3,4-dimethoxy benzaldehyde | E. coli, B. mycoides, C. albicans | Showed good to strong antimicrobial activity. Compound 12a had MIC < 0.0048 mg/mL against B. mycoides and C. albicans. | researchgate.net |

Exploration of Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents remains a key research area. nih.gov Pyridine-containing compounds have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govnih.gov

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally similar diaryl heterocyclic systems provides valuable SAR insights. For example, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which feature a vicinal diaryl pharmacophore, were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov Notably, structural variations in the aryl rings significantly influenced both the potency and selectivity of these compounds, with several derivatives showing potent and selective inhibition of COX-2, a desirable trait for developing safer anti-inflammatory drugs. nih.gov The presence of a methoxyphenyl group was a feature in some of the tested analogs, highlighting its compatibility with this pharmacological activity. nih.gov

Table 2: Anti-inflammatory Activity of Selected 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

| Compound | Substitution on 2-Aryl Ring | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Source |

|---|---|---|---|---|

| 3b | 3-Methoxyphenyl | 39.2 ± 0.9 | 156.4 ± 1.2 | nih.gov |

| 3c | 4-Methoxyphenyl | 43.1 ± 1.1 | 17.3 ± 0.6 | nih.gov |

| 3f | 4-Methoxyphenyl | 38.7 ± 0.9 | 10.5 ± 0.4 | nih.gov |

| 3h | 3,4,5-Trimethoxyphenyl | 35.4 ± 0.9 | 14.6 ± 0.5 | nih.gov |

Mentioned Compounds

Research into Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are not extensively documented, research into structurally similar compounds highlights the potential of this chemical family in addressing neurodegenerative diseases. A radiolabeled analog, 2-(2-(3-[11C]Methoxyphenyl)ethynyl)pyridine ([11C]M-MPEP), has been developed for positron emission tomography (PET) imaging of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov These receptors are implicated in a range of central nervous system (CNS) disorders, including anxiety, schizophrenia, and Parkinson's disease, making them key targets for therapeutic drug development. nih.gov

Furthermore, broader families of pyridine derivatives have demonstrated significant neuroprotective capabilities. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have been identified as potent antioxidants and anti-inflammatory agents with a promising neuroprotective profile in in-vitro models of neurodegeneration. mdpi.com These compounds have shown the ability to inhibit GSK-3β and block L-type voltage-dependent calcium channels, both of which are implicated in the pathology of Alzheimer's disease. mdpi.com The collective findings suggest that the pyridine scaffold, particularly when functionalized with moieties like the methoxyphenyl group, represents a promising avenue for the development of neuroprotective agents. mdpi.comacs.org

Assessment of Anticancer and Antimitotic Activities

The anticancer potential of pyridine derivatives is an area of intense research. arabjchem.org Studies have shown that modifications to the pyridine ring system can yield compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov

A thiosemicarbazone derivative, N-(2-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamide, which incorporates the this compound structural element, has demonstrated notable antiproliferative activity against certain cancer cell lines with an IC₅₀ value of 9 µM. mdpi.com More complex derivatives, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile, have also been synthesized and assessed for cytotoxic activity. mdpi.com General reviews on the topic have consistently noted that the inclusion of methoxy (-OMe) groups in the structure of pyridine derivatives often enhances their antiproliferative effects. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of a this compound Analogue

| Compound Name | IC₅₀ (µM) | Reference |

|---|

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyridine derivatives, the position and nature of substituents significantly influence biological activity. nih.govnih.gov

A clear SAR has been established for methoxy-substituted pyridine derivatives in the context of anticancer activity. A study comparing a series of N-aryl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides revealed the critical role of the methoxy group's position on the phenyl ring. mdpi.com The derivative with a methoxy group at the ortho position, N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazine-1-carbothioamide, exhibited significantly higher activity (IC₅₀ = 9 µM) compared to the unsubstituted parent compound (IC₅₀ = 14.9 µM). mdpi.com This suggests that the ortho-methoxy group positively influences receptor binding or other cellular interactions. mdpi.com Derivatives with the methoxy group at the meta and para positions also showed potent activity, with IC₅₀ values of 6.2 µM and 6.7 µM, respectively. mdpi.com These findings underscore the general principle that the presence of -OMe groups can enhance the antiproliferative activity of pyridine compounds, while the specific substitution pattern allows for fine-tuning of this efficacy. nih.govnih.gov

Table 2: SAR of Methoxy-Substituted Pyridine Derivatives

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-phenyl-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | None | 14.9 | mdpi.com |

| N-(2-Methoxyphenyl)-2-[(pyridin-2-yl) methylidene] hydrazine-1-carbothioamide | ortho-Methoxy | 9 | mdpi.com |

| N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | meta-Methoxy | 6.2 | mdpi.com |

Applications in Materials Science

Studies on Liquid Crystalline Behavior of Pyridine Derivatives

The pyridine moiety is a valuable building block in the design of liquid crystalline materials due to its inherent dipole moment (2.19 D) and its capacity for forming intermolecular hydrogen bonds. nih.gov These properties influence the stability and nature of the mesophases formed. nih.gov Homologous series of liquid crystals incorporating a pyridine unit have been shown to exhibit various mesophases, such as nematic (N) and smectic A (SmA) phases. nih.gov The thermal stability and mesomorphic range of these materials can be systematically altered by modifying the length of terminal flexible chains attached to the core structure. nih.gov While specific studies focusing on the liquid crystalline properties of this compound itself were not identified, the general principles derived from related pyridine-based systems suggest its potential as a component in novel liquid crystal formulations. nih.govgoogle.com

Design of Functional Materials with Tunable Optical Properties

Pyridine derivatives are also being explored for their use in functional materials with specific optical characteristics. In one study, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was synthesized and their fluorescence properties were investigated. nih.gov It was found that a derivative bearing a 2-methoxyphenyl substituent at the 7-position exhibited a higher quantum yield in a basic pH environment. nih.gov This pH-sensitive emission suggests that such compounds could be developed as fluorescent probes or components in materials with tunable optical responses.

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors because these atoms can adsorb onto a metal surface, forming a protective film. primescholars.compsu.edu Pyridine and its derivatives are widely investigated for this purpose. psu.eduqu.edu.qa

While this compound has not been specifically reported as a corrosion inhibitor, studies on analogous structures demonstrate the potential of this chemical class. For example, a pyridine derivative incorporating a 4-methoxyphenylamino group, known as DMPN, was shown to be an effective corrosion inhibitor for mild steel in 1M HCl, achieving a maximum inhibition efficiency of 96.63%. qu.edu.qa The mechanism is generally attributed to the electron-releasing nature of substituents like the methoxy group, which enhances the adsorption of the inhibitor molecule onto the metal surface. qu.edu.qa Theoretical studies using quantum chemical calculations further support that the corrosion inhibition efficiency of pyridine derivatives is related to their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO). psu.edu

Table 3: Corrosion Inhibition Efficiency of a Related Pyridine Derivative

| Inhibitor | Maximum Efficiency (%) | Medium | Reference |

|---|

Mechanistic Investigations of Adsorption Layer Formation

The formation of ordered molecular layers of this compound on various substrates is a complex process governed by a delicate interplay of molecule-substrate and intermolecular interactions. While direct mechanistic studies specifically targeting this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be inferred from investigations of its constituent moieties, namely pyridine and anisole (B1667542), as well as other substituted phenylpyridines on well-defined surfaces. Techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations have been instrumental in elucidating the adsorption behavior of these related molecules.

The adsorption of pyridine, a core component of the title compound, has been a subject of numerous surface science studies. On coinage metal surfaces like copper (Cu), silver (Ag), and gold (Au), pyridine has been observed to adopt different adsorption geometries depending on factors such as surface coverage and temperature. researchgate.netosti.gov At low coverages, pyridine typically adsorbs in a vertical or tilted orientation with the nitrogen atom coordinating directly to a metal atom on the surface. researchgate.netosti.govresearchgate.net This N-metal bond is a primary anchoring point for the molecule. As the surface coverage increases, intermolecular interactions can lead to a phase transition where the pyridine molecules adopt a flat-lying orientation, maximizing van der Waals interactions between the aromatic ring and the substrate. researchgate.net

Theoretical studies using DFT have further illuminated the energetics of these adsorption configurations. For pyridine on various metal surfaces, calculations have shown that both vertical and flat-lying adsorption sites can be energetically favorable, with the energy difference between them often being small. researchgate.netosti.gov The inclusion of van der Waals forces in these calculations is crucial for accurately describing the adsorption energies, particularly for the flat-lying configuration. researchgate.net The bonding of the nitrogen atom to a surface metal atom appears to be a critical factor in the stability of the adsorption site. osti.gov

The presence of the 2-methoxyphenyl group in this compound introduces additional complexity and potential interaction pathways. The methoxy group (-OCH₃) can influence the electronic properties of the phenyl ring and may also participate in interactions with the surface. Studies on the adsorption of anisole (methoxybenzene), a related compound, on metal surfaces have shown that the molecule tends to adsorb with the aromatic ring parallel to the surface to maximize π-surface interactions. researchgate.net The orientation of the methoxy group itself can vary, either pointing away from or towards the surface, depending on the specific substrate and experimental conditions. researchgate.net

For this compound, it is therefore plausible that the adsorption mechanism involves a bidentate interaction with the surface, where both the nitrogen atom of the pyridine ring and the π-system of the phenyl ring play a role. The steric hindrance and electronic effects introduced by the methoxy group at the ortho position will likely influence the preferred adsorption geometry. It may favor a tilted or twisted conformation to accommodate the bulky substituent while still allowing for effective molecule-surface interaction.

Investigations of other substituted aromatic molecules have shown that functional groups can significantly alter the adsorption behavior. For instance, studies on aniline (B41778) adsorption on copper surfaces have revealed the formation of different surface structures depending on the presence of co-adsorbates like oxygen. cardiff.ac.uk This suggests that the chemical environment of the substrate can play a critical role in the resulting structure of the adsorbed layer of this compound.

The table below summarizes the typical adsorption characteristics of pyridine on different metal surfaces, which can serve as a foundational model for understanding the potential adsorption behavior of this compound.

| Metal Surface | Predominant Adsorption Geometry (Low Coverage) | Key Interactions |

| Cu(111) | Vertical (N-down) | N-Cu coordination, π-surface interaction |

| Ag(110) | Tilted or Upright | N-Ag coordination |

| Au(111) | Vertical (N-down) | N-Au coordination, significant van der Waals forces |

| Pt(110) | Vertical (N-down) | Strong N-Pt coordination |

Conclusion